2-bromo-4-(3-fluorophenyl)Thiazole
Overview
Description
2-Bromo-4-(3-fluorophenyl)Thiazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often involves halogenation reactions. One common method is the bromination of 4-(3-fluorophenyl)Thiazole using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Coupling Reactions: Another approach is through coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts to couple a bromo-thiazole with a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in the formation of 2-Hydroxy-4-(3-fluorophenyl)Thiazole.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Alkylated or arylated derivatives.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-4-(3-fluorophenyl)Thiazole are not well-characterized. Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Scientific Research Applications
2-Bromo-4-(3-fluorophenyl)Thiazole has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-(4-fluorophenyl)Thiazole: Similar structure but with a different position of the fluorophenyl group.
2-Bromo-4-(2-fluorophenyl)Thiazole: Another positional isomer with distinct chemical properties.
2-Bromo-4-(3-chlorophenyl)Thiazole: Similar to the target compound but with a chlorine atom instead of fluorine.
Uniqueness: 2-Bromo-4-(3-fluorophenyl)Thiazole is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity compared to its isomers and analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-4-(3-fluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGZJLWJLHUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295714 | |
Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-85-7 | |
Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886367-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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